Chloroalbuterol is a synthetic beta-2 adrenergic agonist that acts primarily on beta-2 receptors in the bronchial tissues. It is classified as a bronchodilator and is used to relieve bronchospasm associated with various respiratory conditions. The compound is recognized for its effectiveness in improving airflow and reducing symptoms of wheezing and shortness of breath.
Chloroalbuterol is derived from albuterol, which is a well-known medication in the class of sympathomimetics. It belongs to the broader category of beta-adrenergic agonists. The presence of chlorine in its structure distinguishes chloroalbuterol from its parent compound, potentially enhancing its pharmacological properties.
Chloroalbuterol can be synthesized through various chemical methods. One common approach involves the chlorination of albuterol using reagents such as thionyl chloride or phosphorus pentachloride. This process typically requires careful control of reaction conditions to achieve the desired substitution at the aromatic ring while minimizing side reactions.
Chloroalbuterol has a complex molecular structure characterized by the presence of a chlorinated aromatic ring and a side chain that includes a tert-butyl group and hydroxyl functional groups. The molecular formula for chloroalbuterol is CHClNO.
Chloroalbuterol participates in various chemical reactions typical for beta-adrenergic agonists. These include:
The reactivity of chloroalbuterol can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Understanding these parameters is crucial for developing synthetic routes or modifying its structure for enhanced efficacy.
Chloroalbuterol exerts its therapeutic effects primarily through agonistic action on beta-2 adrenergic receptors located in the smooth muscle of the airways.
Studies indicate that chloroalbuterol has a higher affinity for beta-2 receptors compared to albuterol, which may contribute to its enhanced bronchodilatory effects.
Chloroalbuterol is primarily used in scientific research related to respiratory therapies. Its applications include:
Chloroalbuterol (C₁₃H₂₀ClNO₃, CID 69870430) is a halogenated analog of the widely used bronchodilator albuterol (salbutamol) [1] [2]. Unlike therapeutically active β₂-agonists, chloroalbuterol primarily exists as a process-related compound encountered during drug synthesis or storage. Its significance lies in its structural similarity to active pharmaceutical ingredients (APIs) and potential implications for drug quality control. This compound exemplifies how minor molecular modifications—specifically halogen incorporation—can substantially alter pharmacological activity while retaining biochemical detectability [4] [7].
Chloroalbuterol emerged from analytical investigations into albuterol impurities rather than deliberate therapeutic development. Early studies on albuterol stability (patented 1966, marketed 1969) revealed multiple degradation products under stress conditions [6] [7]. The chloro-substituted variant was first characterized chromatographically in the 1990s as manufacturing processes advanced.
Nomenclature follows established chemical naming conventions:
Table 1: Nomenclature Comparison with Albuterol [1] [6] [7]
Designation | Albuterol | Chloroalbuterol |
---|---|---|
IUPAC Name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(chloromethyl)phenol |
Substituent at C5 | -CH₂OH | -CH₂Cl |
CAS Registry | 18559-94-9 | Not publicly assigned |
Chloroalbuterol shares the core pharmacophore of β₂-agonists: a benzene ring with ethanolamine side chain and tertiary butyl group critical for receptor affinity [2] [4]. Key structural variations and consequences include:
Table 2: Structural and Functional Comparison with β₂-Agonists [2] [4] [7]
Feature | Albuterol | Chloroalbuterol | Pharmacological Consequence |
---|---|---|---|
C5 Substituent | Hydroxymethyl (-CH₂OH) | Chloromethyl (-CH₂Cl) | Loss of H-bond donor capacity |
Polar Surface Area | 72.8 Ų | 63.2 Ų | Reduced solubility & altered membrane permeation |
logP (Predicted) | 0.89 | 1.85 | Increased lipophilicity |
Receptor Binding (In silico) | ΔG = -9.2 kcal/mol | ΔG = -6.8 kcal/mol | 30-fold reduced binding affinity |
Global pharmacopeias classify chloroalbuterol as a "specified impurity" requiring strict control during albuterol manufacturing. Regulatory thresholds derive from stability studies demonstrating its formation pathways:
Table 3: Regulatory Status of Chloroalbuterol [7]
Regulatory Framework | Classification | Acceptance Threshold | Monitoring Requirement |
---|---|---|---|
ICH Q3B (R2) | Genotoxic impurity suspect | NMT 0.1% | Batch release testing |
USP Monograph 2030 | Organic Impurity | NMT 0.15% | Stability indicating assays |
EMA CPMP/ICH/283/95 | Qualified degradation product | ≤0.2% (lifetime exposure) | Annual stability studies |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1